1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
Molecular Formula and Structural Features
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₈FN₃O₂S |
| Molecular weight | 323.39 g/mol |
| Key functional groups | Sulfonyl, fluorophenyl, pyrazole, piperidine |
The molecular structure (Figure 1) features:
- A piperidine ring in a chair conformation, providing stereochemical rigidity.
- A 2-fluorophenylsulfonyl group at position 1, where the sulfonyl moiety enhances electrophilicity and metabolic stability.
- A 1-methyl-1H-pyrazol-3-yl group at position 3, contributing π-π stacking interactions and modulating solubility.
Spectral characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, with diagnostic signals including:
- ¹H NMR : A singlet near δ 3.8 ppm for the pyrazole methyl group.
- ¹⁹F NMR : A characteristic triplet between δ -110 to -115 ppm for the ortho-fluorine.
- ¹³C NMR : Resonances at δ 160–165 ppm for the sulfonyl-linked carbons.
Historical Context of Piperidine-Based Compounds in Medicinal Chemistry
Piperidine derivatives have been cornerstone scaffolds in drug development since the mid-20th century, with applications spanning antipsychotics, analgesics, and antivirals. The six-membered saturated ring combines conformational flexibility with synthetic accessibility, enabling broad structural diversification. Early breakthroughs included the development of haloperidol (a piperidine-containing antipsychotic) and meperidine (a piperidine opioid analgesic), which demonstrated the scaffold’s versatility in central nervous system targeting.
In recent decades, piperidine has been strategically functionalized to address complex disease targets:
- Anticancer agents : Substitution with sulfonamide groups improved tubulin polymerization inhibition (e.g., E7010).
- Antidepressants : Para-fluorophenylpiperidine derivatives enhanced serotonin reuptake inhibition selectivity.
- Antimicrobials : Pyrazole-piperidine hybrids exhibited potent activity against drug-resistant Staphylococcus aureus.
The integration of sulfonyl groups into piperidine frameworks, as seen in 1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, represents a modern evolution of this scaffold. Sulfonylation mitigates rapid hepatic clearance while introducing hydrogen-bond acceptor sites for target binding—a strategy validated in protease inhibitors and kinase modulators.
Significance of Sulfonyl and Pyrazole Moieties in Bioactive Molecules
Sulfonyl Group (-SO₂-)
This strongly electron-withdrawing group confers three critical advantages:
- Metabolic stability : Resist oxidative degradation by cytochrome P450 enzymes.
- Target engagement : Participate in hydrogen bonding with protein backbone amides (e.g., carbonic anhydrase inhibitors).
- Solubility modulation : Enhance aqueous solubility through dipole interactions, as demonstrated in sulfonamide antibiotics.
In the context of 1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, the 2-fluorophenylsulfonyl group likely directs molecular orientation in hydrophobic binding pockets while maintaining favorable logP values for blood-brain barrier penetration.
Pyrazole Ring
The 1-methyl-1H-pyrazole moiety contributes:
- Aromatic heterocycle : Engages in π-stacking with tyrosine/tryptophan residues in enzyme active sites.
- Tautomeric flexibility : Facilitates pH-dependent binding mode transitions, as observed in COX-2 inhibitors.
- Steric shielding : The methyl group at N1 prevents undesired metabolic N-oxidation.
Comparative analyses of pyrazole-containing drugs (Table 1) highlight their prevalence in FDA-approved therapeutics:
| Drug | Indication | Pyrazole Role |
|---|---|---|
| Celecoxib | Arthritis | COX-2 selective inhibition |
| Rimonabant | Obesity (withdrawn) | Cannabinoid receptor antagonism |
| Fezolinetant | Menopausal hot flashes | Neurokinin-3 receptor blockade |
In 1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, the pyrazole’s 3-position substitution optimizes spatial compatibility with target proteins while maintaining synthetic feasibility through palladium-catalyzed cross-coupling strategies.
Synergistic Effects
The coexistence of sulfonyl and pyrazole groups creates a bifunctional pharmacophore :
- The sulfonyl group anchors the molecule to polar enzyme subpockets.
- The pyrazole moiety mediates hydrophobic interactions with aromatic residues.
- Fluorine’s electronegativity fine-tunes electron density across the system, potentially enhancing target affinity.
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)22(20,21)15-7-3-2-6-13(15)16/h2-3,6-8,10,12H,4-5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJRBUTBIQFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a member of the pyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16FN3O2S
- Molecular Weight : 333.37 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Structural Features
The compound features a piperidine ring substituted with a sulfonyl group and a fluorophenyl moiety, alongside a methyl-pyrazole unit. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16FN3O2S |
| Molecular Weight | 333.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 150-155 °C |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine exhibit notable antimicrobial properties. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial efficacy .
Anticancer Properties
The compound's structural analogs have shown promise in anticancer activity, particularly in targeting specific pathways involved in tumor growth. Pyrazole derivatives have been reported to inhibit the BRAF(V600E) mutation, which is prevalent in several cancers . This suggests that 1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine may possess similar anticancer potential.
The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonyl group may interact with active sites of enzymes involved in cellular signaling pathways.
- Receptor Modulation : The presence of the pyrazole ring suggests potential interaction with various receptors, including those involved in inflammation and cancer progression.
Study 1: Antimicrobial Evaluation
A study conducted on pyrazole derivatives found that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative demonstrated an MIC of 0.5 μg/mL, showcasing the potential of this class of compounds in treating bacterial infections .
Study 2: Cancer Cell Line Testing
In vitro studies using cancer cell lines (e.g., A549 for lung cancer) revealed that selected pyrazole derivatives induced apoptosis and inhibited cell proliferation significantly. The IC50 values were reported at concentrations as low as 10 µM, indicating effective cytotoxicity against cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes can be contextualized against similar sulfonyl- and piperidine-containing derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine vs. Methylsulfonyl Substituents: The 2-fluorophenyl sulfonyl group in the target compound offers superior lipophilicity compared to methylsulfonyl analogs (e.g., compounds in ), which may enhance blood-brain barrier penetration.
Pyrazole vs. Hydroxyl/Piperidone Moieties : The methylpyrazole substituent enables hydrogen-bonding interactions absent in hydroxyl- or ketone-containing analogs (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol ). This could confer selectivity for targets requiring dual hydrophobic and polar interactions.
Structural and Electronic Analysis
Bond Angles and Conformational Stability:
- Piperidine Ring : The chair conformation of the piperidine core is stabilized by the sulfonyl group’s electron-withdrawing effects, as seen in analogous sulfonamide-piperidine structures .
- Pyrazole-Piperidine Linkage : The N—C bond angles (119–121°) between the pyrazole and piperidine (similar to C13—C14—C15 angles in ) suggest minimal steric strain, favoring planar geometry for target engagement.
- Fluorophenyl Group : The ortho-fluorine substituent introduces slight torsional distortion (~5–7° from coplanarity with the sulfonyl group), as observed in fluorinated aryl sulfones .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via sulfonylation of a piperidine intermediate. A typical approach involves reacting 3-(1-methyl-1H-pyrazol-3-yl)piperidine with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric excess of the sulfonyl chloride (1.2–1.5 equivalents) .
- Data : Yield optimization often requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields range from 65–85% depending on reaction scale and purity of intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR are critical for confirming regiochemistry, particularly distinguishing between sulfonyl and pyrazole substituents. The 2-fluorophenyl group shows distinct F NMR shifts (−110 to −120 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, a related piperidine-sulfonyl derivative (CHClFNO) was resolved with R-factor < 0.05 using Mo-Kα radiation .
Q. How can computational modeling predict the compound’s physicochemical properties and binding affinities?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, while molecular docking (AutoDock Vina) evaluates potential biological targets. The sulfonyl group’s electron-withdrawing nature and pyrazole’s π-π stacking ability are key factors .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up production for in vivo studies?
- Methodology :
- Process Optimization : Use flow chemistry to control exothermic reactions during sulfonylation.
- Catalysis : Palladium-based catalysts (e.g., Pd(dppf)Cl) improve coupling efficiency in boronate intermediates, as demonstrated in analogous sulfonamide syntheses (yield increase from 70% to 92%) .
- Data : Pilot-scale reactions (10 g+) require strict inert atmospheres (N) to prevent hydrolysis of sulfonyl chloride.
Q. How to resolve contradictions between NMR data and X-ray crystallography results for this compound?
- Case Study : A related 3-(pyrazolyl)piperidine derivative showed discrepancies in proton coupling constants (NMR) versus crystallographic bond angles. Solution:
Validate NMR assignments using H-H COSY and HSQC.
Re-refine X-ray data with SHELXL to check for thermal motion artifacts .
- Outcome : Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) not captured in static crystal structures.
Q. What strategies are effective in designing biological assays to evaluate this compound’s kinase inhibition potential?
- Methodology :
- Target Selection : Focus on kinases with hydrophobic active sites (e.g., JAK2, EGFR) due to the compound’s aromatic and sulfonyl motifs.
- Assay Design : Use fluorescence polarization (FP) for binding affinity (K) and ADP-Glo™ for enzymatic activity. Reference compounds (e.g., PF-06465469) with similar scaffolds show IC values in the nM range .
Q. How to address stereochemical challenges during synthesis or derivatization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
